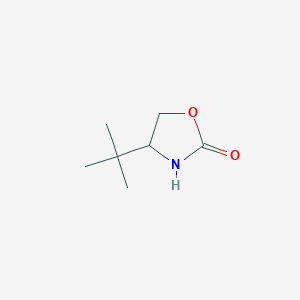
(5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13ClN4OS and its molecular weight is 308.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone generally involves multi-step organic synthesis. Commonly, the synthetic route may start with the chlorination of thiophene followed by the functionalization of the thiophene ring to introduce the azetidinone and triazole groups under controlled conditions involving specific reagents and catalysts.
Industrial Production Methods: Industrial production might employ optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be advantageous for scaling up the production while maintaining stringent reaction controls.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, potentially yielding sulfoxides or sulfones under appropriate oxidative conditions.
Reduction: Reduction reactions might target the azetidinone ring, potentially converting it to other functional groups like amines under specific reducing conditions.
Substitution: The chlorothiophene moiety can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and time are critical for achieving the desired transformations.
Major Products Formed: Oxidation typically produces sulfoxides or sulfones, reduction can yield amines, and substitution reactions can introduce various functional groups, enhancing the molecule’s utility and diversity.
Scientific Research Applications
Biology: Due to its structural features, it may exhibit biological activities, making it a candidate for exploration in drug discovery and development processes.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potentials, particularly as antimicrobial, antifungal, or anticancer agents.
Industry: The compound might be used in the manufacture of specialty chemicals, dyes, or as intermediates in the production of more complex industrial chemicals.
5. Mechanism of Action: The mechanism of action of (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is likely influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through various interactions including hydrogen bonding, π-π stacking, and hydrophobic effects. The exact molecular pathways and targets involved would depend on the specific application, whether it be in biochemical processes or industrial applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include those with comparable core structures such as other azetidinone derivatives, triazole-containing molecules, and chlorothiophene-based compounds.
Uniqueness: What sets (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone apart is its unique combination of functional groups that endows it with distinct reactivity and potential for diverse applications.
List of Similar Compounds: Examples include (5-chlorothiophen-2-yl)ethanone, (4-cyclopropyl-1H-1,2,3-triazol-1-yl)methanol, and other azetidinone derivatives with varying substitutions.
This compound opens up myriad opportunities for exploration in both scientific research and industrial applications, making it a valuable addition to the chemical landscape. Let’s keep delving into these areas—it’s where the future of chemistry is headed!
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c14-12-4-3-11(20-12)13(19)17-5-9(6-17)18-7-10(15-16-18)8-1-2-8/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWXEPPOYMMVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)
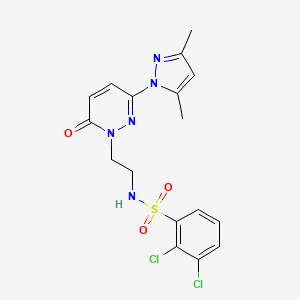
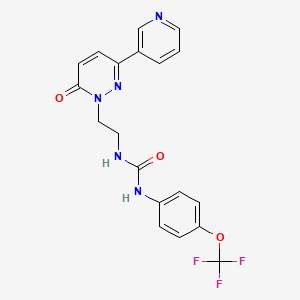
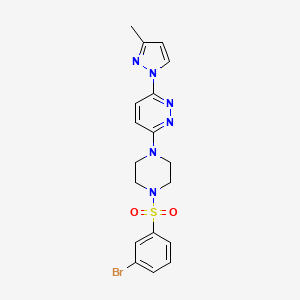
![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)
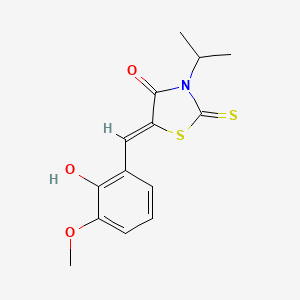
![{bicyclo[4.1.0]heptan-1-yl}methanol](/img/structure/B2549309.png)
![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2549310.png)
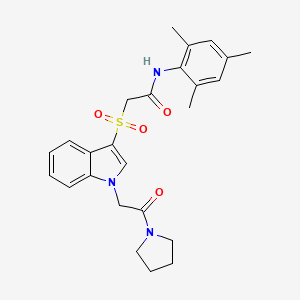
![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)
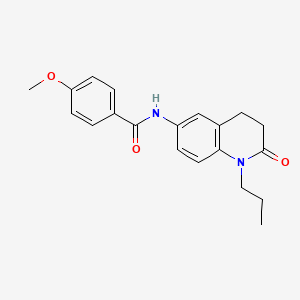
![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)
![N-(2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide](/img/structure/B2549319.png)
